4-Amino-3,5-ditritiobenzoic acid

Übersicht

Beschreibung

4-Amino-3,5-ditritiobenzoic acid is a chemical compound1. However, there is limited information available about this specific compound. It’s important to note that the information might be under a slightly different name or notation.

Synthesis Analysis

The synthesis of 4-Amino-3,5-ditritiobenzoic acid is not well-documented in the available literature2. However, similar compounds have been synthesized using various methods32. For a comprehensive understanding, it would be beneficial to refer to the synthesis routes of closely related compounds.

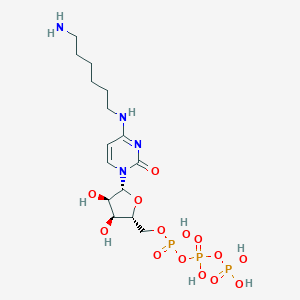

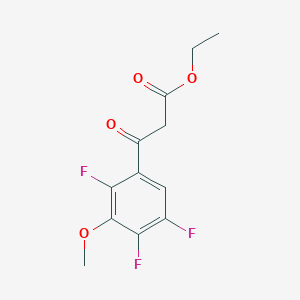

Molecular Structure Analysis

The molecular structure of 4-Amino-3,5-ditritiobenzoic acid is not readily available4. However, the structure of similar compounds, such as 4-Aminobenzoic acid, has been well-studied4.

Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving 4-Amino-3,5-ditritiobenzoic acid5. However, similar compounds have been studied for their chemical reactions5.

Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Amino-3,5-ditritiobenzoic acid are not readily available9101112. However, similar compounds, such as 4-Aminobenzoic acid, have been well-studied for their physical and chemical properties9.

Safety And Hazards

Zukünftige Richtungen

The future directions for the study of 4-Amino-3,5-ditritiobenzoic acid are not well-documented in the available literature172. However, similar compounds have been studied for their potential applications171819.

Please note that the information provided is based on the available resources and there might be more recent studies or data that are not included in this analysis. For a more comprehensive understanding, it would be beneficial to conduct a thorough literature review and consult with experts in the field.

Eigenschaften

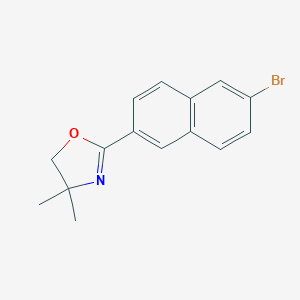

IUPAC Name |

4-amino-3,5-ditritiobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,8H2,(H,9,10)/i3T,4T | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALYNCZNDIQEVRV-PZFLKRBQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[3H]C1=CC(=CC(=C1N)[3H])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-3,5-ditritiobenzoic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,3S,4R,5R,6R)-5-Acetamido-3,4-diacetyloxy-6-hexadecoxyoxan-2-yl]methyl acetate](/img/structure/B45140.png)

![2,4,6-trihydroxy-3-methyl-5-[(3S)-3-methylpentanoyl]benzaldehyde](/img/structure/B45144.png)